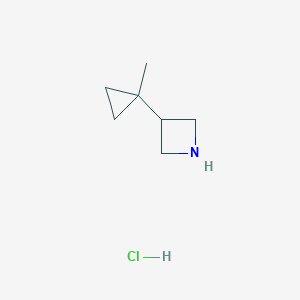

3-(1-Methylcyclopropyl)azetidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

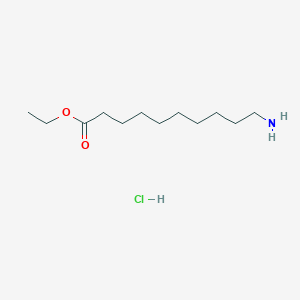

3-(1-Methylcyclopropyl)azetidine;hydrochloride is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 . It is a powder that is stored at a temperature of 4°C .

Synthesis Analysis

Azetidines, including 3-(1-Methylcyclopropyl)azetidine;hydrochloride, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The InChI code for 3-(1-Methylcyclopropyl)azetidine;hydrochloride is 1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H . This indicates the presence of a nitrogen atom in the four-membered azetidine ring, along with a methylcyclopropyl group attached to it .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

3-(1-Methylcyclopropyl)azetidine;hydrochloride is a powder that is stored at a temperature of 4°C . It has a molecular weight of 147.65 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Azetidines, including 3-(1-Methylcyclopropyl)azetidine, are thermally stable and react with electrophiles and nucleophiles. These reactions lead to the formation of various products like amides, alkenes, amines, and other heterocyclic compounds. Such reactions play a crucial role in the synthesis of complex molecules used in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).

- The reaction of 1-azabicyclo[1.1.0]butane with activated amides leads to azetidine derivatives, which are important in the preparation of antibiotics like L-084 (Hayashi et al., 2009).

Pharmaceutical Applications

- Azetidines, including 3-(1-Methylcyclopropyl)azetidine, have been explored for their potential in creating antidepressants and other pharmacologically active compounds. For instance, tricyclic derivatives of azetidine have shown promise as antidepressants (Melloni et al., 1979).

- In addition to antidepressants, azetidines have been investigated for their efficacy in treating other medical conditions, highlighting the broad scope of their pharmaceutical applications.

Industrial Applications

- Azetidines are also significant in industrial chemistry. For example, the self-curable system of an aqueous-based polyurethane dispersion via a ring-opening reaction of azetidine end groups is an innovative approach in polymer science (Wang et al., 2006).

Safety and Hazards

The safety information for 3-(1-Methylcyclopropyl)azetidine;hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Azetidines have seen remarkable advances in their chemistry and reactivity . They have been used as motifs in drug discovery, polymerization, and chiral templates . The focus on the most recent advances, trends, and future directions in the synthesis, reactivity, and application of azetidines suggests a promising future for these compounds .

Mécanisme D'action

Mode of Action

It is known that azetidines, the class of compounds to which it belongs, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are used in organic synthesis and medicinal chemistry, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

As a member of the azetidine class of compounds, it may exhibit unique reactivity that can be triggered under appropriate conditions .

Propriétés

IUPAC Name |

3-(1-methylcyclopropyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPACYXBNIKHVNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methylcyclopropyl)azetidine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2419725.png)

![N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419729.png)

![N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2419732.png)

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)

![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)

![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)

![6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B2419742.png)

![4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2419748.png)